Cas no 402570-41-6 (5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one)
![5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one structure](https://www.kuujia.com/scimg/cas/402570-41-6x500.png)
5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one
- 5-[(4-Chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 5-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
- 5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
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- Inchi: 1S/C12H9ClN4O/c13-9-3-1-8(2-4-9)6-17-7-14-11-10(12(17)18)5-15-16-11/h1-5,7H,6H2,(H,15,16)
- InChI Key: WYYUYPJVUXFPPM-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=C(Cl)C=C2)C(=O)C2=CNN=C2N=1
5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287141-1g |
5-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
402570-41-6 | 97% | 1g |
$334 | 2021-08-18 | |
A2B Chem LLC | AG16165-100mg |
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
402570-41-6 | >95% | 100mg |
$363.00 | 2024-04-20 | |
A2B Chem LLC | AG16165-1mg |
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
402570-41-6 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AG16165-10mg |
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
402570-41-6 | >95% | 10mg |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393929-250mg |
5-(4-Chlorobenzyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
402570-41-6 | 97% | 250mg |
¥2419.00 | 2024-05-15 | |
A2B Chem LLC | AG16165-5mg |
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
402570-41-6 | >95% | 5mg |
$214.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393929-1g |
5-(4-Chlorobenzyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
402570-41-6 | 97% | 1g |
¥5443.00 | 2024-05-15 | |
Chemenu | CM287141-1g |
5-(4-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
402570-41-6 | 97% | 1g |
$393 | 2023-02-17 | |
A2B Chem LLC | AG16165-50mg |
5-(4-Chlorobenzyl)-1,5-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one |
402570-41-6 | >95% | 50mg |
$298.00 | 2024-04-20 |
5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one Related Literature
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyriMidin-4(5H)-one
Introduction to 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS No. 402570-41-6)
5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, identified by its Chemical Abstracts Service (CAS) number 402570-41-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its structural and functional properties. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively studied for its potential in drug discovery, particularly in the development of bioactive molecules targeting various therapeutic areas.
The structural framework of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one incorporates both pyrazole and pyrimidine rings, which are known for their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of a 4-chlorobenzyl substituent at the 5-position of the pyrazolopyrimidine core introduces additional pharmacophoric features that can modulate the compound's binding affinity and selectivity. This structural motif has been explored in recent years for its potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other enzyme-targeting agents.
In recent pharmaceutical research, derivatives of pyrazolopyrimidine have been investigated for their role in modulating signaling pathways associated with cancer, inflammation, and neurodegenerative diseases. The chlorobenzyl group in 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is particularly noteworthy, as it has been shown to enhance binding interactions with certain protein targets by increasing lipophilicity while maintaining solubility. This balance is crucial for drug-like properties, ensuring that the compound can effectively reach its target site within biological systems.
Recent studies have highlighted the significance of pyrazolopyrimidine scaffolds in the development of small-molecule inhibitors. For instance, compounds with similar structures have been reported to exhibit inhibitory activity against tyrosine kinases, which are overexpressed in many cancer cell lines. The 4-chlorobenzyl substituent in 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may contribute to its potential as a lead compound in this context by enhancing binding affinity through π-stacking interactions or by influencing conformational flexibility around the kinase active site.
The synthesis of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between halogenated benzyl compounds and hydrazine derivatives to form the pyrazole ring, followed by coupling with pyrimidine precursors to construct the fused heterocyclic system. The introduction of the chlorobenzyl group often necessitates protective group strategies to prevent unwanted side reactions during synthesis.
From a computational chemistry perspective, molecular modeling studies have been employed to predict the binding modes of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with target proteins. These studies suggest that the compound can adopt multiple conformations depending on its interaction with biological partners. The chlorobenzyl moiety is predicted to engage in hydrophobic interactions with aromatic residues in protein pockets, while the pyrazolopyrimidine core forms hydrogen bonds with polar amino acid side chains. Such insights are invaluable for guiding structure-based drug design efforts.
In vitro pharmacological assays have been conducted to evaluate the biological activity of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, revealing promising results in preliminary screenings. For example, early data suggest that this compound may exhibit inhibitory effects against certain kinases and other enzymes relevant to inflammatory pathways. While these findings are encouraging, further studies are needed to fully characterize its mechanism of action and assess its potential as a therapeutic agent.
The chemical stability and metabolic fate of 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are critical considerations for its development into a drug candidate. Research has begun to explore how this compound behaves under various physiological conditions, including exposure to metabolic enzymes such as cytochrome P450 oxidases. Understanding these processes is essential for predicting drug efficacy and safety profiles before moving into clinical trials.
The role of pyrazolopyrimidine derivatives in addressing unmet medical needs continues to drive innovation in medicinal chemistry. As synthetic methodologies advance and computational tools become more sophisticated, compounds like 5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one offer new opportunities for developing next-generation therapeutics. Future research will likely focus on optimizing synthetic routes, improving pharmacokinetic properties, and identifying novel biological targets for this promising scaffold.
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